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Compound of Interest

Compound Name: 4-Fluoro-2-iodophenol

CAS No.: 2713-29-3

Cat. No.: B079489

Get Quote

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic

scaffolds is paramount for the construction of complex molecules with desired properties.

Among the vast array of available building blocks, 4-fluoro-2-iodophenol has emerged as a

particularly valuable intermediate, especially in the realms of pharmaceutical and materials

science. Its unique trifunctional nature, possessing a hydroxyl group, a fluorine atom, and a

reactive iodine atom on a benzene ring, offers a versatile platform for a multitude of chemical

transformations.

This in-depth technical guide, written from the perspective of a Senior Application Scientist,

aims to provide a comprehensive understanding of the reactivity of the carbon-iodine (C-I)

bond in 4-fluoro-2-iodophenol. We will delve into the electronic and steric factors that govern

its reactivity, and explore its application in a range of powerful cross-coupling reactions. This

guide is designed not just to be a collection of protocols, but to offer insights into the causality

behind experimental choices, empowering researchers to leverage the full synthetic potential of

this remarkable molecule.

The Molecule: Structure, Properties, and Synthesis
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4-Fluoro-2-iodophenol is a crystalline solid at room temperature with a melting point of

approximately 47-50 °C. Its structure is characterized by a phenol ring substituted with a

fluorine atom at the para position and an iodine atom at the ortho position relative to the

hydroxyl group.

Property Value Source

Molecular Formula C₆H₄FIO

Molecular Weight 238.00 g/mol

Melting Point 47-50 °C

Boiling Point 238.1 °C at 760 mmHg

CAS Number 2713-29-3

Electronic and Steric Landscape
The reactivity of the C-I bond in 4-fluoro-2-iodophenol is intricately influenced by the

electronic effects of the hydroxyl and fluoro substituents. The hydroxyl group is a strong

activating group and an ortho-, para-director due to its +M (mesomeric) effect, donating

electron density to the aromatic ring. Conversely, the fluorine atom is a deactivating group due

to its strong -I (inductive) effect, yet it is also an ortho-, para-director due to its +M effect.

The interplay of these effects makes the C-I bond susceptible to oxidative addition in palladium-

catalyzed cross-coupling reactions. The electron-donating hydroxyl group at the ortho position

can also play a role in directing and stabilizing organometallic intermediates.

Synthesis of 4-Fluoro-2-iodophenol
The synthesis of 4-fluoro-2-iodophenol is typically achieved through the electrophilic

iodination of 4-fluorophenol. The hydroxyl group's strong ortho-directing effect guides the iodine

atom to the position adjacent to it.

4-Fluorophenol 4-Fluoro-2-iodophenol

Iodinating Agent
(e.g., I₂, NIS)

Solvent (e.g., CH₂Cl₂, CH₃CN)
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Caption: General workflow for the synthesis of 4-fluoro-2-iodophenol.

Experimental Protocol: Synthesis of 4-Fluoro-2-iodophenol

This protocol is a representative procedure based on the iodination of similar phenolic

compounds.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-

fluorophenol (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile

(CH₃CN).

Addition of Iodinating Agent: To the stirred solution, add an iodinating agent such as N-

iodosuccinimide (NIS) (1.1 eq.) portion-wise at room temperature. The reaction can also be

carried out using iodine (I₂) in the presence of a mild base.

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography

(TLC) until the starting material is consumed.

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium

thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl

acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate under reduced pressure. The crude product can be purified by column

chromatography on silica gel to afford pure 4-fluoro-2-iodophenol.

The Heart of Reactivity: The C-I Bond in Cross-
Coupling Reactions
The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it the most

reactive in oxidative addition to transition metal catalysts, a key step in many cross-coupling

reactions. This high reactivity allows for milder reaction conditions compared to the

corresponding bromo or chloro derivatives.
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Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the

formation of carbon-carbon bonds between an organohalide and an organoboron compound.

The C-I bond of 4-fluoro-2-iodophenol readily undergoes oxidative addition to a palladium(0)

catalyst, initiating the catalytic cycle.
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Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluoro-2-iodophenol

The following is a general protocol adaptable for the Suzuki coupling of 4-fluoro-2-iodophenol
with various arylboronic acids.
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Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen),

combine 4-fluoro-2-iodophenol (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium

catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (K₂CO₃) or

cesium carbonate (Cs₂CO₃) (2-3 eq.).

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

(e.g., toluene, dioxane, or DMF) and water.

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir

until the starting material is consumed, as monitored by TLC or GC-MS.

Work-up: After cooling to room temperature, dilute the reaction mixture with water and

extract with an organic solvent.

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate. Purify the crude product by column chromatography.

Catalyst Base Solvent Temp (°C) Time (h) Yield (%)
Referenc
e

Pd(PPh₃)₄ K₂CO₃
Toluene/H₂

O
90 12 85-95

PdCl₂(dppf

)
Cs₂CO₃

Dioxane/H₂

O
100 8 90-98

Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds

by reacting an aryl halide with a terminal alkyne, co-catalyzed by palladium and copper

complexes. The high reactivity of the C-I bond in 4-fluoro-2-iodophenol makes it an excellent

substrate for this transformation, often proceeding under mild conditions.
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Caption: Catalytic cycles of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling of 4-Fluoro-2-iodophenol

This representative protocol can be used for the Sonogashira coupling of 4-fluoro-2-
iodophenol.

Reaction Setup: To a Schlenk flask under an inert atmosphere, add 4-fluoro-2-iodophenol
(1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst

(e.g., CuI), and a suitable solvent (e.g., THF, DMF, or triethylamine).

Reagent Addition: Add the terminal alkyne (1.1-1.5 eq.) and a base, typically an amine like

triethylamine (Et₃N) or diisopropylamine (DIPA), which can also serve as the solvent.

Reaction: Stir the reaction mixture at room temperature or with gentle heating until

completion.
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Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated

aqueous ammonium chloride (NH₄Cl) solution to remove the copper catalyst.

Purification: Separate the organic layer, dry, and concentrate. Purify the residue by column

chromatography.

Pd
Catalyst

Cu
Source

Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

Referen
ce

Pd(PPh₃)

₄
CuI Et₃N THF RT 6 80-95

PdCl₂(PP

h₃)₂
CuI DIPA DMF 50 4 85-98

Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a

general and high-yielding method for the palladium-catalyzed formation of C-N bonds. The C-I

bond of 4-fluoro-2-iodophenol is highly amenable to this reaction, allowing for the coupling

with a wide variety of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Fluoro-2-iodophenol

The following general procedure can be adapted for the amination of 4-fluoro-2-iodophenol.

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 4-
fluoro-2-iodophenol (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a

suitable phosphine ligand (e.g., XPhos, SPhos), and a strong, non-nucleophilic base (e.g.,

NaOt-Bu, K₃PO₄).

Reagent Addition: Add the amine (1.1-1.5 eq.) and a dry, degassed solvent (e.g., toluene,

dioxane).

Reaction: Seal the tube and heat the reaction mixture with stirring for the required time.

Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of

celite to remove palladium residues.
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Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Pd
Precatal
yst

Ligand Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

Referen
ce

Pd₂(dba)

₃
XPhos NaOt-Bu Toluene 100 12 75-90

Pd(OAc)₂ SPhos K₃PO₄ Dioxane 110 16 80-95

Ullmann Condensation: Forming C-O Bonds
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl

ethers. While traditionally requiring harsh conditions, modern ligand-accelerated protocols have

significantly expanded its scope and applicability. The C-I bond of 4-fluoro-2-iodophenol can

participate in Ullmann-type couplings with other phenols or alcohols to form diaryl ethers or aryl

alkyl ethers, respectively.

Experimental Protocol: Ullmann Condensation of 4-Fluoro-2-iodophenol

This is a representative protocol for the Ullmann ether synthesis using 4-fluoro-2-iodophenol.

Reaction Setup: Combine 4-fluoro-2-iodophenol (1.0 eq.), the phenol or alcohol coupling

partner (1.5-2.0 eq.), a copper(I) salt (e.g., CuI), a ligand (e.g., 1,10-phenanthroline or an

amino acid), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a reaction vessel.

Solvent Addition: Add a high-boiling polar solvent such as DMF, DMSO, or pyridine.

Reaction: Heat the mixture to a high temperature (typically 120-180 °C) and stir until the

reaction is complete.

Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent.

Purification: Wash the organic extract, dry, and concentrate. Purify the product by column

chromatography or crystallization.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b079489/docs?utm_src=pdf-body#foreword-unlocking-the-synthetic-potential-of-a-versatile-building-block
https://www.benchchem.com/product/b079489/docs?utm_src=pdf-body#foreword-unlocking-the-synthetic-potential-of-a-versatile-building-block
https://www.benchchem.com/product/b079489/docs?utm_src=pdf-body#foreword-unlocking-the-synthetic-potential-of-a-versatile-building-block
https://www.benchchem.com/product/b079489/docs?utm_src=pdf-body#foreword-unlocking-the-synthetic-potential-of-a-versatile-building-block
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079489?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cu
Source

Ligand Base Solvent
Temp
(°C)

Time (h)
Yield
(%)

Referen
ce

CuI

1,10-

Phenanth

roline

K₂CO₃ DMF 150 24 60-80

Cu₂O L-Proline Cs₂CO₃ DMSO 120 18 70-90

Conclusion: A Gateway to Molecular Complexity
4-Fluoro-2-iodophenol stands as a testament to the power of strategic molecular design. The

inherent reactivity of its C-I bond, modulated by the electronic contributions of the hydroxyl and

fluoro substituents, makes it an exceptionally versatile substrate for a wide array of cross-

coupling reactions. As demonstrated in this guide, its participation in Suzuki-Miyaura,

Sonogashira, Buchwald-Hartwig, and Ullmann reactions provides reliable and efficient

pathways to a diverse range of complex aromatic compounds.

For researchers in drug discovery and materials science, a thorough understanding of the

principles and protocols outlined herein will undoubtedly facilitate the innovative application of

this powerful building block. The continued exploration of the reactivity of 4-fluoro-2-
iodophenol and related compounds will surely lead to the development of novel synthetic

methodologies and the creation of molecules with profound scientific and societal impact.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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